molecular formula C24H25ClN2O3 B2890318 2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one CAS No. 898418-29-6

2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one

Cat. No. B2890318
M. Wt: 424.93
InChI Key: ORBZFESMSDJIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one is a useful research compound. Its molecular formula is C24H25ClN2O3 and its molecular weight is 424.93. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant and Antimicrobial Activities

Research has demonstrated that derivatives structurally related to 2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one exhibit promising anticonvulsant and antimicrobial activities. These compounds, including various 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, have been synthesized and evaluated for their potential in treating seizures and microbial infections. One study highlighted the synthesis of thirteen derivatives and their evaluation through in vivo and in vitro tests, revealing specific compounds with significant activity against both seizures and various bacterial and fungal strains (Aytemir, Çalış, & Özalp, 2004).

Receptor Interaction and Potential Therapeutic Applications

Another aspect of research on this compound involves its interaction with specific receptors, which may be beneficial for developing treatments for conditions like obesity and related metabolic disorders. A study on a similar compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, showed it to be a potent and selective agonist for the 5-HT2C receptor, indicating its potential for reducing food intake and body weight in animal models. This suggests a possible application in treating obesity, although the study also noted genotoxicity concerns that would need to be addressed (Kalgutkar et al., 2007).

Molecular Interaction Studies

Further research into compounds with a similar structure has focused on molecular interactions, such as the antagonist activity against the CB1 cannabinoid receptor, which could inform the development of new treatments for disorders involving this receptor. Studies have employed molecular orbital methods and competitive displacement assays to elucidate the binding affinities and interaction mechanisms of these compounds, providing insights that could guide the design of new therapeutic agents (Shim et al., 2002).

properties

IUPAC Name

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3/c1-18-5-7-19(8-6-18)16-30-24-17-29-22(14-23(24)28)15-26-9-11-27(12-10-26)21-4-2-3-20(25)13-21/h2-8,13-14,17H,9-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBZFESMSDJIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.